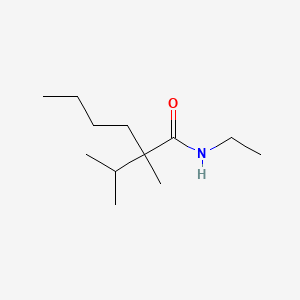
3-Methyl-1lambda(5)-pyridine-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1lambda(5)-pyridine-1,2-diamine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and two amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1lambda(5)-pyridine-1,2-diamine typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 3-methylpyridine with ammonia or amines under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired product and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1lambda(5)-pyridine-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-1lambda(5)-pyridine-1,2-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1lambda(5)-pyridine-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpyridine: Lacks the amino groups, making it less reactive in certain chemical reactions.
1,2-Diaminopyridine: Lacks the methyl group, which can influence its reactivity and interaction with molecular targets.
3,5-Diaminopyridine: Has an additional amino group, which can lead to different chemical and biological properties.
Uniqueness
3-Methyl-1lambda(5)-pyridine-1,2-diamine is unique due to the presence of both a methyl group and two amino groups on the pyridine ring. This combination of substituents provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
4931-38-8 |
|---|---|
Fórmula molecular |
C6H9N3 |
Peso molecular |
123.16 g/mol |
Nombre IUPAC |
2-imino-3-methylpyridin-1-amine |
InChI |
InChI=1S/C6H9N3/c1-5-3-2-4-9(8)6(5)7/h2-4,7H,8H2,1H3 |
Clave InChI |
BVNYEAFGAUOZSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN(C1=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


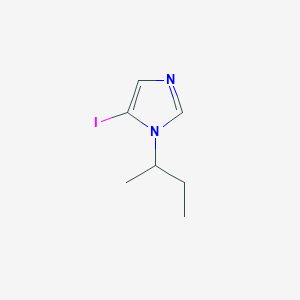


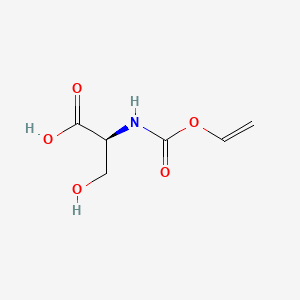

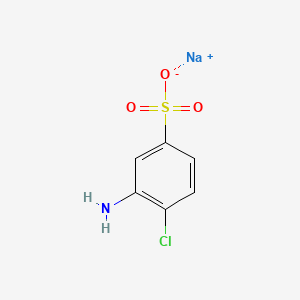
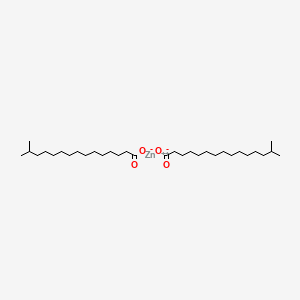
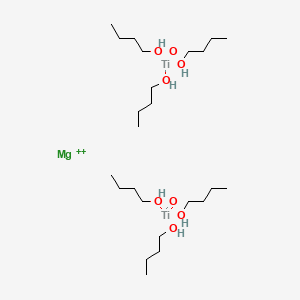



![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)

